Propane, 1,3-diazido-2,2-dinitro-

Description

Contextualization within High-Energy Density Materials Chemistry and Energetic Plasticizers

High-Energy Density Materials (HEDMs) are substances that store a large amount of chemical energy, which can be released in a rapid and controlled manner. This category includes explosives, propellants, and pyrotechnics. A critical component in many modern composite HEDMs, particularly solid rocket propellants and gun propellants, is the energetic plasticizer. tandfonline.com These additives are indispensable for rendering energetic compositions with desirable physical, mechanical, and energetic properties. researchgate.net

Compounds like 1,3-diazido-2,2-dinitropropane are investigated precisely for their potential in this role. The ideal energetic plasticizer possesses a combination of attributes: high energy output, good thermal stability, low volatility, a low glass transition temperature, high density, and compatibility with other formulation ingredients. researchgate.nettandfonline.com The molecular structure of 1,3-diazido-2,2-dinitropropane, featuring both azido (B1232118) (N₃) and nitro (NO₂) functional groups, is a deliberate design choice to achieve a favorable balance of these properties.

Historical Development and Significance of Diazido- and Dinitroalkane Frameworks in Energetic Compounds

The development of energetic materials has often focused on incorporating specific functional groups known to impart explosive properties onto a stable molecular backbone. Alkanes, simple hydrocarbon chains, provide a versatile scaffold for this purpose. The introduction of diazido and dinitro functionalities onto an alkane framework represents a strategic approach to creating potent HEDMs.

The azido group (-N₃) is particularly valuable in energetic materials. Compounds containing one or more azido groups are useful as energetic plasticizers for propellants. tandfonline.com The N≡N triple bond in the azide (B81097) functional group contributes to a high positive heat of formation, meaning the molecule releases significant energy upon decomposition into stable nitrogen gas (N₂). This high nitrogen content is a hallmark of many "high-nitrogen" energetic materials, which produce a large volume of gaseous products upon combustion. Researchers have synthesized and studied various azido compounds, such as 1,3-diazido-2-methyl-2-nitropropane (DAMNP), as potential plasticizers. researchgate.net

The dinitro group (-C(NO₂)₂) , specifically the geminal dinitro arrangement, is another cornerstone of energetic material design. This structural motif significantly increases the density and oxygen balance of a compound. A higher oxygen balance allows for more complete combustion of the fuel elements (carbon and hydrogen) within the molecule, leading to a greater energy release. The development of plasticizers based on 2,2-dinitropropane-1,3-diol (B1619563) (DNPD) highlights the utility of this framework. fraunhofer.de

The historical progression involves moving from simpler monofunctionalized alkanes to more complex structures bearing multiple types of energetic groups. The synthesis of molecules like 1,3-diazido-2-ethyl-2-nitropropane (DAENP) demonstrates a methodical approach, starting from a nitroalkane, creating a diol, and subsequently converting the hydroxyl groups to azido groups. tandfonline.com This multi-step synthesis allows for the precise placement of different functional groups to optimize performance. researchgate.net The combination of both diazido and dinitro functionalities within a single propane (B168953) molecule, as seen in 1,3-diazido-2,2-dinitropropane, is a logical evolution of this strategy, aiming to combine the high energy of the azide groups with the high density and oxygen balance provided by the dinitro groups.

Rationale and Objectives for Advanced Research on Propane, 1,3-Diazido-2,2-Dinitro-

The primary rationale for conducting advanced research on 1,3-diazido-2,2-dinitropropane is the pursuit of a next-generation energetic plasticizer with a superior performance profile compared to currently used materials. The specific molecular architecture is designed to address several key objectives:

Enhanced Energetic Performance: The combination of two azido groups and two nitro groups on a compact three-carbon backbone is intended to yield a high heat of formation and a favorable oxygen balance, leading to high specific impulse and detonation performance.

Improved Physical Properties: Research aims to characterize its physical state, density, and thermal behavior. A high density is desirable as it contributes to the volumetric energy density of a formulation.

Low-Temperature Flexibility: A crucial objective is to determine the glass transition temperature (Tg). A very low Tg is a primary requirement for plasticizers used in propellants that must perform reliably in cold environments. researchgate.net For instance, the related compound 1,3-diazido-2-ethyl-2-nitropropane (DAENP) exhibits a very low Tg of -96.76°C. tandfonline.com

Thermal Stability and Safety: A key research goal is to ascertain the compound's thermal stability. While highly energetic, the material must be stable enough to be safely handled, processed, and stored. Techniques like differential scanning calorimetry (DSC) are used to determine the decomposition temperature. researchgate.net

Compatibility and Formulation: Advanced studies would involve evaluating its compatibility with common energetic binders like glycidyl (B131873) azide polymer (GAP) and poly-3-nitratomethyl-3-methyloxetane (PolyNIMMO). tandfonline.comresearchgate.net The objective is to ensure that it can be successfully integrated into propellant formulations without causing degradation or undesirable reactions.

In essence, research into 1,3-diazido-2,2-dinitropropane is driven by the hypothesis that its unique structure will provide an optimal blend of high energy, high density, and excellent plasticizing efficiency, making it a candidate for advanced solid propellant and explosive formulations.

Compound Data

| Property | Value |

| IUPAC Name | 1,3-diazido-2,2-dinitropropane nih.gov |

| Molecular Formula | C₃H₄N₈O₄ nih.gov |

| Molecular Weight | 216.12 g/mol nih.gov |

| CAS Number | 682353-68-0 nih.gov |

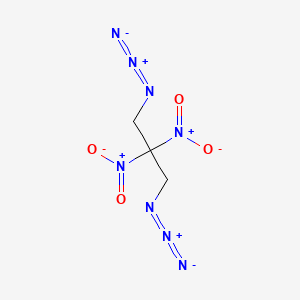

| Structure | |

| InChI | InChI=1S/C3H4N8O4/c4-8-6-1-3(10(12)13,11(14)15)2-7-9-5/h1-2H2 nih.gov |

| SMILES | C(C(CN=[N+]=[N-])(N+[O-])N+[O-])N=[N+]=[N-] nih.gov |

Structure

3D Structure

Properties

CAS No. |

682353-68-0 |

|---|---|

Molecular Formula |

C3H4N8O4 |

Molecular Weight |

216.12 g/mol |

IUPAC Name |

1,3-diazido-2,2-dinitropropane |

InChI |

InChI=1S/C3H4N8O4/c4-8-6-1-3(10(12)13,11(14)15)2-7-9-5/h1-2H2 |

InChI Key |

IXXTYHKWRSJGGS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CN=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-])N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Propane, 1,3 Diazido 2,2 Dinitro

Established Synthetic Routes and Mechanistic Considerations for 1,3-Diazido-2,2-Dinitropropane and its Analogs

The synthesis of 1,3-diazido-2,2-dinitropropane and its analogs, such as 1,3-diazido-2-ethyl-2-nitropropane (DAENP) and 1,3-diazido-2-methyl-2-nitropropane (DAMNP), typically follows a foundational multi-step pathway starting from simple nitroalkanes and formaldehyde (B43269). tandfonline.comresearchgate.netresearchgate.net This general approach involves the construction of a neopentyl-like core, followed by the functionalization and subsequent conversion to the desired diazide product.

A common three-step process has been established for analogs like DAENP: tandfonline.comresearchgate.net

Condensation: The synthesis begins with a Henry reaction (nitroaldol reaction), where a nitroalkane (e.g., 1-nitropropane) is condensed with formaldehyde. This base-catalyzed reaction forms a propanediol (B1597323) derivative, such as 2-ethyl-2-nitro-1,3-propanediol.

Activation of Hydroxyl Groups: The hydroxyl groups of the propanediol are poor leaving groups for nucleophilic substitution. Therefore, they must be converted into more reactive functional groups. A common method is tosylation, where the diol is reacted with p-toluenesulfonyl chloride (TsCl) to form a bis(p-toluene sulfonyl) propyl ester. tandfonline.comresearchgate.net An alternative approach involves chlorination of the diol.

Azidation: The final step is a nucleophilic substitution reaction where the tosylate or chloride groups are displaced by azide (B81097) ions (N₃⁻), typically from sodium azide (NaN₃). This azidation step yields the final diazido compound. tandfonline.comresearchgate.net

For the analog 1,3-diazido-2-methyl-2-nitropropane (DAMNP), a similar process involving condensation, sulfonation, and azido-substitution is employed, starting from nitroethane and formaldehyde. researchgate.net Mechanistically, the azidation step is a crucial bimolecular nucleophilic substitution (Sₙ2) reaction, where the azide ion attacks the carbon atom bearing the tosylate or halide leaving group. The efficiency of this step is highly dependent on reaction conditions.

An alternative synthetic pathway has been developed for the analog 1,3-diazido-2-nitro-2-azapropane (DANP), which introduces a nitramine group. researchgate.net This method involves the nitration of urea, condensation with formaldehyde, acylation (or chlorination), and finally, azidation of the resulting dichloro derivative to yield DANP. researchgate.net This demonstrates the modularity of synthetic approaches to creating complex energetic molecules.

Optimization of Reaction Conditions for Propane (B168953), 1,3-Diazido-2,2-Dinitro- Synthesis

Optimizing reaction conditions is critical for maximizing yield, ensuring purity, and improving the safety and efficiency of synthesis. Key parameters that are manipulated include temperature, reaction time, and the choice of solvent.

For the synthesis of 1,3-diazido-2-methyl-2-nitropropane (NMPA), a close analog, researchers investigated the factors affecting the yield of the final azido-substitution step. researchgate.net Through systematic study, the optimal conditions were determined to be a reaction temperature of 93-95°C for a duration of 30 hours, using dimethyl sulfoxide (B87167) (DMSO) as the reaction medium. researchgate.net These specific conditions allowed for a significant increase in the product yield. researchgate.net

In the synthesis of an analog of 1,3-diazido-2-ethyl-2-nitropropane, a reaction temperature of 92°C was maintained for 40 hours to drive the azidation reaction. tandfonline.com This highlights that elevated temperatures and extended reaction times are often necessary for the efficient displacement of leaving groups like tosylates by the azide nucleophile.

The choice of solvent is also paramount. In the synthesis of 1,3-diazido-2-ethyl-2-nitropropane, a trial using DMSO resulted in a low yield, whereas the primary synthesis was successful using a different solvent system with subsequent extraction into methylene (B1212753) chloride. tandfonline.com Conversely, for the NMPA synthesis, DMSO was identified as the optimal medium. researchgate.net This illustrates that solvent effects are highly specific to the substrate and reaction conditions.

| Compound Analog | Optimized Parameter | Condition | Outcome | Source |

|---|---|---|---|---|

| 1,3-Diazido-2-methyl-2-nitropropane (NMPA) | Temperature | 93-95°C | Yield of 71.5% | researchgate.net |

| 1,3-Diazido-2-methyl-2-nitropropane (NMPA) | Time | 30 hours | Yield of 71.5% | researchgate.net |

| 1,3-Diazido-2-methyl-2-nitropropane (NMPA) | Solvent | DMSO | Yield of 71.5% | researchgate.net |

| 1,3-Diazido-2-ethyl-2-nitropropane (DAENP) | Temperature | 92°C | Yield of 51.8% | tandfonline.com |

| 1,3-Diazido-2-ethyl-2-nitropropane (DAENP) | Time | 40 hours | Yield of 51.8% | tandfonline.com |

Novel Precursor Synthesis Strategies for 1,3-Diazido-2,2-Dinitropropane

A more innovative precursor strategy is demonstrated in the synthesis of 1,3-diazido-2-nitro-2-azapropane (DANP). researchgate.net This route avoids the standard nitroalkane starting material and instead begins with urea. The multi-step process involves: researchgate.net

Nitration of urea.

Condensation of the nitrated product with formaldehyde.

Acylation and subsequent chlorination of the intermediate.

Azidation of the resulting dichloro derivative.

This approach provides an alternative and selective method to create the dinitramine (B166585) precursor, which is then converted to the final diazido product. researchgate.net Such strategies, which utilize different and readily available starting materials like urea, expand the chemical toolbox for producing these complex energetic molecules.

Exploration of Green Chemistry Principles in Propane, 1,3-Diazido-2,2-Dinitro- Synthesis

The synthesis of energetic materials often involves hazardous reagents and solvents, prompting an exploration of greener and more sustainable chemical processes. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. In the context of 1,3-diazido-2,2-dinitropropane synthesis, a key area for improvement is solvent and reagent selection. mdpi.com

Solvent Selection and Reagent Design for Sustainable Synthesis

Solvent selection has a significant impact on the environmental footprint of a chemical process. Traditional syntheses of diazido-nitropropane analogs have utilized solvents such as methylene chloride (CH₂Cl₂) for extraction and dimethyl sulfoxide (DMSO) as a reaction medium. tandfonline.comresearchgate.net Methylene chloride is a halogenated solvent with considerable health and environmental concerns, and its use is being phased out in many industrial applications.

DMSO is often considered a greener alternative to many traditional polar aprotic solvents. mdpi.com However, its sustainability is not absolute and depends on the specific application and recovery processes. mdpi.com Research into green solvent selection for other industrial processes has identified promising candidates like propylene (B89431) carbonate and Cyrene™ (dihydrolevoglucosenone) as more sustainable alternatives that offer a better balance of performance and environmental, health, and safety (EHS) properties. mdpi.com While not yet documented for the synthesis of 1,3-diazido-2,2-dinitropropane itself, the principles of solvent replacement are highly relevant. Future work could focus on adapting the synthesis to be performed in these more benign solvent systems.

Reagent design for sustainable synthesis would involve replacing hazardous chemicals like p-toluenesulfonyl chloride with more environmentally friendly alternatives for activating the hydroxyl groups of the propanediol intermediate.

Yield Enhancement and Purity Control in 1,3-Diazido-2,2-Dinitropropane Production

Achieving high yield and purity is a primary goal in the production of energetic materials, as impurities can adversely affect stability and performance. Yield enhancement is directly tied to the optimization of reaction conditions, as discussed previously.

The synthesis of 1,3-diazido-2-ethyl-2-nitropropane (DAENP) was reported with a yield of 51.8%. tandfonline.com For the analog 1,3-diazido-2-methyl-2-nitropropane (NMPA), optimization of the azidation step led to a significantly improved yield of 71.5% (based on the initial nitroethane) and a high purity of 99%. researchgate.net In a different synthetic context involving the analog 1,3-diazido-2-nitro-2-azapropane (DANP), subsequent reactions were optimized to produce derivatives in yields of up to 84% with a purity as high as 99.95%. researchgate.net

Purity control is typically managed through post-reaction workup and purification procedures. Common techniques include extraction to remove water-soluble byproducts and unreacted reagents, washing with saturated salt solutions, and drying over agents like sodium sulfate (B86663) (Na₂SO₄). tandfonline.com The final purity is often assessed using analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). tandfonline.comresearchgate.net The successful synthesis of DAENP in batch sizes from 2g up to 25g demonstrates the scalability of the process while maintaining purity control. tandfonline.com

| Compound/Derivative | Reported Yield | Reported Purity | Source |

|---|---|---|---|

| 1,3-Diazido-2-ethyl-2-nitropropane (DAENP) | 51.8% | High purity confirmed by HPLC | tandfonline.com |

| 1,3-Diazido-2-methyl-2-nitropropane (NMPA) | 71.5% | 99% | researchgate.net |

| Derivative of 1,3-diazido-2-nitro-2-azapropane | up to 84% | up to 99.95% | researchgate.net |

Molecular Structure, Conformational Analysis, and Crystallography of Propane, 1,3 Diazido 2,2 Dinitro

Solid-State Structural Elucidation via X-ray Diffraction of Propane (B168953), 1,3-Diazido-2,2-Dinitro- and Related Compounds

The definitive determination of a molecule's three-dimensional arrangement in the solid state is achieved through single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and the spatial orientation of atoms, which are crucial for understanding the properties of energetic materials. While specific crystallographic data for 1,3-diazido-2,2-dinitropropane is not available in the surveyed literature, the principles of its structural elucidation can be understood by examining related compounds. For many gem-dinitro energetic materials, X-ray diffraction has been essential in confirming their molecular structures. rsc.orgnih.govacs.org

Crystal Packing and Intermolecular Interactions in 1,3-Diazido-2,2-Dinitropropane

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a complex balance of intermolecular forces. For a molecule like 1,3-diazido-2,2-dinitropropane, which contains highly polar nitro groups and azido (B1232118) functionalities, a network of weak intermolecular interactions is expected to play a significant role.

Polymorphism and Crystallographic Variability of Propane, 1,3-diazido-2,2-dinitro-

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical phenomenon in the study of energetic materials, as different polymorphs can exhibit distinct densities, thermal stabilities, and sensitivities. Although no specific polymorphs have been documented for 1,3-diazido-2,2-dinitropropane, the potential for their existence is significant given the molecule's conformational flexibility. For instance, studies on related compounds like 2,2-dimethylpropane-1,3-diaminium dichloride have revealed the existence of multiple polymorphic forms. mdpi.com The specific conformation adopted by the propane backbone and the orientation of the azido and nitro substituents in the solid state can lead to different packing arrangements and, consequently, different crystal forms.

To illustrate the type of data obtained from such studies, the crystallographic information for a related diamine salt is presented below.

Table 1: Illustrative Crystallographic Data for 2,2-Dimethylpropane-1,3-diaminium dichloride monohydrate mdpi.com (Note: This data is for a related compound and serves for illustrative purposes only.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₆Cl₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.9113(4) |

| b (Å) | 11.2009(3) |

| c (Å) | 14.1569(4) |

| β (°) | 118.001(1) |

| Volume (ų) | 1944.59(9) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.284 |

Solution-State Conformational Analysis of Propane, 1,3-Diazido-2,2-Dinitro-

In solution, molecules are not fixed in a single orientation but can exist as an equilibrium of different conformers. Understanding these dynamics is crucial for a complete structural picture.

Application of Advanced NMR Techniques for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation of molecules in solution. auremn.org.br For 1,3-diazido-2,2-dinitropropane (C₃H₄N₈O₄) nih.gov, ¹H and ¹³C NMR would provide key information. The proton NMR spectrum is expected to show a signal for the four methylene (B1212753) (CH₂) protons, while the ¹³C NMR spectrum would display signals for the central quaternary carbon and the two methylene carbons. The chemical shifts and coupling constants of these nuclei are sensitive to the local electronic environment and dihedral angles, allowing for the determination of preferred rotational isomers (rotamers) around the C-C bonds. copernicus.org

Furthermore, ¹⁴N NMR can be a powerful probe for nitroalkanes, as the nitrogen shielding is sensitive to conformational effects and the electronic properties of the attached alkyl system. epa.gov Studies on analogous compounds often use variable-temperature NMR to determine the thermodynamic parameters of the conformational equilibrium between different forms, such as gauche and anti conformers. rsc.org

Vibrational Spectroscopy (IR, Raman) for Structural and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. americanpharmaceuticalreview.com For 1,3-diazido-2,2-dinitropropane, these methods are invaluable for confirming the presence of the key energetic moieties.

The IR and Raman spectra would be dominated by characteristic absorption bands. The azido group (N₃) typically exhibits a strong, sharp absorption band corresponding to its asymmetric stretching vibration. The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The positions of these bands can be influenced by the molecular conformation and intermolecular interactions.

Table 2: Expected Characteristic Vibrational Frequencies for 1,3-Diazido-2,2-Dinitropropane

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Azide (B81097) (-N₃) | Asymmetric Stretch (νₐₛ) | ~2100 |

| Nitro (-NO₂) | Asymmetric Stretch (νₐₛ) | ~1550 - 1580 |

| Nitro (-NO₂) | Symmetric Stretch (νₛ) | ~1350 - 1380 |

| Alkane (C-H) | Stretching | ~2850 - 3000 |

Theoretical Studies on Molecular Geometry and Preferred Conformations of Propane, 1,3-Diazido-2,2-Dinitro-

In conjunction with experimental methods, theoretical calculations provide profound insight into molecular structure and energetics. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the geometric parameters (bond lengths and angles) and to explore the potential energy surface of molecules.

For 1,3-diazido-2,2-dinitropropane, theoretical studies can be employed to determine the relative energies of its possible conformers. By systematically rotating the C1-C2 and C2-C3 bonds, a potential energy surface can be mapped out, identifying the minimum energy (most stable) conformations. Studies on structurally similar compounds, such as the 2,2-dimethylpropane-1,3-diaminium cation, have shown that staggered conformations (like anti or gauche) are energetically favored over eclipsed conformations. mdpi.com Similar calculations on 1,3-diazido-2-methyl-2-nitropropane have been used to analyze its electronic structure and conformational behavior. researchgate.net These theoretical models can predict which conformer is likely to be dominant in the gas phase or in solution and provide a basis for interpreting experimental spectroscopic data.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| Propane, 1,3-diazido-2,2-dinitro- | C₃H₄N₈O₄ |

| 2,2-Dimethylpropane-1,3-diaminium dichloride | C₅H₁₆Cl₂N₂ |

| 1,3-Diazido-2-methyl-2-nitropropane | C₄H₇N₇O₂ |

| 3-(chlorodinitromethyl)-5-methyl-1,2,4-oxadiazole | C₄H₃ClN₄O₄ |

| Potassium salt of 3-(dinitromethyl)-5-methyl-1,2,4-oxadiazole | C₄H₃KN₄O₄ |

Electronic Structure and Bonding Theory of Propane, 1,3 Diazido 2,2 Dinitro

Quantum Chemical Calculations of Electronic Properties of 1,3-Diazido-2,2-Dinitropropane

In a molecule like Propane (B168953), 1,3-diazido-2,2-dinitro-, the electron density is expected to be significantly polarized. The nitro groups, being strong electron-withdrawing groups, will pull electron density from the rest of the molecule. This creates a situation where the oxygen atoms of the nitro groups are electron-rich, while the nitrogen and carbon atoms attached to them become electron-deficient. The azide (B81097) groups also contribute to this complex electronic environment.

A theoretical study on a similar compound, 2,4,6-trinitro-1,3,5-triazine, using DFT calculations, showed that the electron density at the bond critical points (BCPs) of the C-NO₂ bonds is significantly lower than that of the ring C-N bonds. researchgate.net This indicates a depletion of charge and a weaker, more labile bond, which is often a trigger point for decomposition in energetic materials. researchgate.net A similar trend would be anticipated for the C-NO₂ bonds in Propane, 1,3-diazido-2,2-dinitro-.

The topological analysis of electron density, as described by the theory of Atoms in Molecules (AIM), can quantify the nature of the chemical bonds. For instance, the Laplacian of the electron density (∇²ρ) at the BCP can distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions. For the C-NO₂ bonds in the aforementioned triazine compound, the negative Laplacian values were found to be significantly lower than for other bonds in the molecule, indicating a high degree of charge depletion and bond sensitivity. researchgate.net

Table 1: Illustrative Electron Density Properties at Bond Critical Points for a Related Energetic Molecule (2,4,6-trinitro-1,3,5-triazine)

| Bond Type | Electron Density (ρ) (eÅ⁻³) | Laplacian of Electron Density (∇²ρ) (eÅ⁻⁵) |

| Ring C-N | ~2.34 | ~ -24.4 |

| C-NO₂ | ~1.73 | ~ -14.5 |

Data sourced from a theoretical study on 2,4,6-trinitro-1,3,5-triazine and is intended to be illustrative for Propane, 1,3-diazido-2,2-dinitro-. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability. A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, initiating a chemical reaction.

For Propane, 1,3-diazido-2,2-dinitro-, the HOMO is expected to be localized primarily on the electron-rich azido (B1232118) groups, which are known to be good electron donors. Conversely, the LUMO is anticipated to be centered around the electron-deficient nitro groups, which are strong electron acceptors. This spatial separation of the HOMO and LUMO is a common feature in many energetic materials and can be a factor in their sensitivity.

The HOMO-LUMO gap is a critical parameter for assessing the sensitivity of energetic materials. A smaller gap often correlates with higher sensitivity to stimuli such as impact or heat. Computational studies on various energetic molecules have demonstrated this relationship. While specific values for Propane, 1,3-diazido-2,2-dinitro- are not published, analysis of similar structures suggests the gap would be in a range typical for energetic compounds.

Table 2: Representative HOMO-LUMO Energies and Gap for an Analogous Energetic Molecule

| Molecular Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | - |

(Specific values for Propane, 1,3-diazido-2,2-dinitro- are not available in the provided search results. This table is a placeholder for where such data would be presented.)

Analysis of Bond Dissociation Energies within the 1,3-Diazido-2,2-Dinitropropane Framework

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a direct measure of bond strength and a critical parameter for predicting the initial steps of thermal decomposition in energetic materials. The weakest bond in the molecule is often referred to as the "trigger linkage," as its cleavage typically initiates the decomposition cascade.

In Propane, 1,3-diazido-2,2-dinitro-, there are several types of bonds whose dissociation could lead to decomposition, including C-C, C-H, C-N (nitro), and N-N (azide). Computational studies on similar energetic molecules consistently show that the C-NO₂ and the N-N₂ bonds are among the weakest.

A DFT study on 1,3-diazido-2-methyl-2-nitropropane (DAMNP), a closely related compound, investigated the pyrolysis mechanism by considering the dissociation of the C-N₃, C-NO₂, and N-N₂ bonds. researchgate.net The results indicated that the initial step of pyrolysis is the rupture of the N-N₂ bond in the azide group, which required the lowest energy (165.13 kJ mol⁻¹). researchgate.net This suggests that the azide group's terminal N-N bond is a likely trigger linkage in this class of compounds. Similarly, studies on other nitro-containing energetic materials have identified the C-NO₂ bond as a weak point susceptible to initial cleavage. For instance, the BDE for the C-NO₂ bond in 2,4,6-trinitro-1,3,5-triazine was calculated to be approximately 56.4 kcal/mol (236 kJ/mol). researchgate.net

Table 3: Calculated Bond Dissociation Energies for Bonds in an Analogous Energetic Molecule (1,3-diazido-2-methyl-2-nitropropane)

| Bond | Bond Dissociation Energy (kJ mol⁻¹) |

| N-N₂ | 165.13 |

| C-NO₂ | - |

| C-N₃ | - |

Data for N-N₂ bond from a study on DAMNP. researchgate.net Values for other bonds in Propane, 1,3-diazido-2,2-dinitro- are not available in the search results.

Charge Distribution and Electrostatic Potential Mapping of Propane, 1,3-Diazido-2,2-Dinitro-

The charge distribution within a molecule and its resulting molecular electrostatic potential (MEP) are key determinants of its intermolecular interactions and reactivity. The MEP map provides a visual representation of the charge landscape on the molecule's surface, with red regions indicating negative potential (electron-rich areas) and blue regions indicating positive potential (electron-poor areas).

For Propane, 1,3-diazido-2,2-dinitro-, the MEP is expected to show highly negative regions around the oxygen atoms of the two nitro groups due to their high electronegativity and the concentration of electron density. These areas are susceptible to electrophilic attack. Conversely, positive potential regions are likely to be found around the hydrogen atoms of the propane backbone and potentially near the central quaternary carbon atom, which is bonded to two electron-withdrawing nitro groups.

In the study of DAMNP, the most negative MEP was located on the oxygen atoms of the nitro group, which is consistent with the calculated negative atomic charges on these atoms. researchgate.net This polarization of charge is a common feature in energetic materials and plays a significant role in their crystal packing and sensitivity. The interactions between the positive and negative regions of adjacent molecules in the solid state can significantly influence the stability of the material.

Computational Assessment of Intra- and Intermolecular Interactions

Computational methods can also be used to assess the non-covalent interactions, both within a single molecule (intramolecular) and between molecules (intermolecular). These interactions, while weaker than covalent bonds, play a crucial role in determining the conformation of the molecule and its packing in the solid state, which in turn affects properties like density and sensitivity.

Intramolecular interactions in Propane, 1,3-diazido-2,2-dinitro- could include hydrogen bonding (if any suitable donors and acceptors are in proximity in certain conformations) and van der Waals forces. The steric hindrance between the bulky nitro and azido groups will also significantly influence the preferred molecular conformation.

Intermolecular interactions are critical for understanding the properties of the bulk material. In the solid state, molecules of Propane, 1,3-diazido-2,2-dinitro- will arrange themselves to maximize attractive interactions, such as those between the positive potential regions of one molecule and the negative potential regions of another. These interactions contribute to the crystal lattice energy and can influence the material's sensitivity to mechanical stimuli. A study on (1E,3E)-1,4-dinitro-1,3-butadiene showed that the introduction of nitro groups significantly affects intramolecular interactions. mdpi.com

Theoretical and Mechanistic Investigations of Propane, 1,3 Diazido 2,2 Dinitro Decomposition

Computational Studies on Thermal Decomposition Pathways of 1,3-Diazido-2,2-Dinitropropane and Analogs

Studies on analogous compounds, such as 2,2-dinitro-1,3-propanediol and its derivatives, indicate that the presence of the gem-dinitro group can lead to thermal instability, particularly in the presence of even slightly basic conditions which can cause decomposition. lukasiewicz.gov.pl The synthesis of the closely related 2,2-dinitro-1,3-diazidopropane has been reported to be problematic due to the instability of intermediates. lukasiewicz.gov.pl

Identification of Initial Decomposition Steps and Transition States

For organic azides, the primary and rate-determining step of thermal decomposition is the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. odu.eduresearchgate.net This process generally has a lower activation energy compared to the cleavage of C-NO₂ bonds. odu.edu Computational studies on various aromatic azides have supported this mechanism. odu.edu

In the case of gem-dinitroalkanes, the initial decomposition step is typically the homolytic cleavage of a C-NO₂ bond to produce a nitro radical (•NO₂) and an alkyl radical. researchgate.net The activation energy for this process can be influenced by the surrounding molecular structure.

For Propane (B168953), 1,3-diazido-2,2-dinitro-, it is hypothesized that the initial decomposition is dominated by the cleavage of the N-N₂ bond in one of the azide (B81097) groups due to its lower bond dissociation energy. This would lead to the formation of a biradical intermediate. The subsequent decomposition would then involve the other azide group and the gem-dinitro moiety.

While specific transition states for Propane, 1,3-diazido-2,2-dinitro- have not been computationally identified, they would be associated with the bond-breaking and bond-forming processes of the initial decomposition steps. For the azide group decomposition, the transition state would involve the elongation of the N-N₂ bond.

Kinetic Modeling of Decomposition Processes for Propane, 1,3-Diazido-2,2-Dinitro-

Kinetic modeling provides a quantitative understanding of decomposition rates and is essential for predicting the stability and lifetime of energetic materials. Due to the lack of experimental data for Propane, 1,3-diazido-2,2-dinitro-, no specific kinetic models have been developed. However, kinetic data from analogous compounds can provide valuable estimates.

For instance, studies on the thermal decomposition of azidopyridines have determined their reaction kinetic parameters, showing that the process follows a first-order kinetic equation. researchgate.net The decomposition rates are significantly influenced by the molecular structure, with some azides decomposing at rates almost 1000 times higher than others at comparable temperatures. researchgate.net

A data-driven approach using multivariate linear regression modeling has also been employed to predict the decomposition temperatures of structurally diverse tetrazoles and organic azides based on quantum mechanical parameters. nih.gov Such models suggest that azides attached to electron-poor carbons tend to have lower decomposition temperatures. nih.gov

Table 1: Kinetic Parameters for the Thermal Decomposition of Analogous Azido (B1232118) Compounds

| Compound | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Decomposition Temperature (°C) |

| 2,6-Diazido-3,5-dicyanopyridine | 130-140 | 10¹³ - 10¹⁴ | ~135 (melts with decomp.) |

| 2,4,6-Triazido-3,5-dicyanopyridine | 130-140 | 10¹³ - 10¹⁴ | ~135 (melts with decomp.) |

| 2,3,4,5-Tetraazido-6-cyanopyridine | Not specified | Not specified | ~103 (explodes in solid state) |

Note: This data is for analogous compounds and is intended to provide a general understanding. The actual kinetic parameters for Propane, 1,3-diazido-2,2-dinitro- may vary. researchgate.net

Influence of Molecular Structure on Decomposition Mechanisms

The molecular structure has a profound influence on the decomposition mechanism and thermal stability of energetic materials. In Propane, 1,3-diazido-2,2-dinitro-, the key structural features are the two azide groups and the gem-dinitro group attached to a central propane backbone.

The presence of two azide groups is expected to significantly lower the thermal stability of the molecule. The initial decomposition of one azide group will produce a highly reactive intermediate, which can then trigger the decomposition of the rest of the molecule.

Studies on other energetic materials have shown that factors such as intramolecular hydrogen bonding and crystal packing can also play a significant role in thermal stability. researchgate.net For Propane, 1,3-diazido-2,2-dinitro-, the flexibility of the propane chain and the potential for intermolecular interactions could influence its decomposition behavior in the solid state.

Theoretical Prediction of Decomposition Products and Reaction Energetics

Theoretical calculations can predict the likely decomposition products and the energy released during the decomposition process. For Propane, 1,3-diazido-2,2-dinitro-, the complete decomposition is expected to yield a mixture of simple, stable gaseous products.

Based on the elemental composition (C₃H₄N₈O₄), the primary decomposition products are predicted to be:

Nitrogen (N₂): The most abundant product, resulting from the decomposition of the two azide groups. researchgate.net

Carbon Dioxide (CO₂)

Water (H₂O)

Nitrogen Oxides (NOx): Primarily from the decomposition of the nitro groups.

Reactive molecular dynamics simulations on similar energetic materials, such as 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT), have shown that N₂ is a dominant product, with NO₂ also being significant in the initial stages. nih.gov The relative amounts of these products can be influenced by the decomposition temperature. nih.gov

The reaction energetics, including the heat of formation and the heat of decomposition, are crucial for evaluating the performance of an energetic material. While specific values for Propane, 1,3-diazido-2,2-dinitro- are not available, the presence of both azide and nitro groups suggests a high positive heat of formation and a large, exothermic heat of decomposition.

Advanced Spectroscopic Monitoring Techniques for in situ Decomposition Studies

To experimentally validate theoretical predictions and gain a deeper understanding of decomposition mechanisms, advanced in-situ spectroscopic techniques are employed. These methods allow for the real-time monitoring of chemical and physical changes as the material decomposes.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy and Mass Spectrometry (TGA-FTIR-MS) is a powerful combination. chemistry-chemists.comdtic.milnih.gov

TGA measures the mass loss of a sample as a function of temperature, providing information about the different stages of decomposition.

FTIR analyzes the gaseous products evolved during decomposition, identifying the functional groups present. mdpi.com

MS provides the molecular weight of the evolved gases, allowing for their precise identification. mdpi.com

By combining these techniques, a detailed picture of the decomposition pathway can be constructed, including the identification of intermediate and final products and the temperature ranges over which they are formed. For example, this technique has been used to investigate the thermal decomposition of 2,4-dinitroanisole (B92663) (DNAN), revealing the initial production of NO₂ which is then rapidly converted to NO. chemistry-chemists.comdtic.mil

Differential Scanning Calorimetry (DSC) is another essential technique that measures the heat flow into or out of a sample as it is heated. nih.govresearchgate.net This provides information on melting points, phase transitions, and the exothermic or endothermic nature of decomposition reactions, which is crucial for determining the thermal stability and energy output of the material. nih.gov

While no specific spectroscopic studies on Propane, 1,3-diazido-2,2-dinitro- are publicly available, the application of these advanced techniques would be invaluable in elucidating its complex decomposition behavior.

Advanced Characterization Techniques and Analytical Methodologies for Propane, 1,3 Diazido 2,2 Dinitro

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the definitive structural elucidation of Propane (B168953), 1,3-diazido-2,2-dinitro-. These methods probe the molecular framework at the atomic level, providing unambiguous evidence of its constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For a seemingly simple molecule like Propane, 1,3-diazido-2,2-dinitro-, multi-dimensional NMR techniques can provide detailed structural information and confirm connectivity.

Due to the symmetry in the molecule, the ¹H NMR spectrum is expected to be relatively simple, showing a single peak for the four equivalent protons of the methylene (B1212753) (-CH₂-) groups. Similarly, the ¹³C NMR spectrum would likely display two distinct signals corresponding to the two equivalent methylene carbons and the central quaternary carbon.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~4.0-4.5 | Singlet | Chemical shift is influenced by the electron-withdrawing azide (B81097) and nitro groups. |

| ¹³C | ~60-70 | Methylene (-CH₂-) | Shifted downfield due to the attached azide groups. |

| ¹³C | ~100-110 | Quaternary (-C(NO₂)₂-) | Significantly downfield due to the two nitro groups. |

This is an interactive data table. You can sort and filter the data.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the functional groups present. For Propane, 1,3-diazido-2,2-dinitro-, these techniques are particularly useful for identifying the characteristic azide (-N₃) and nitro (-NO₂) groups.

The azide group exhibits a strong, sharp absorption band in the IR spectrum, typically around 2100 cm⁻¹. The nitro group shows two distinct stretching vibrations: an asymmetric stretch around 1550-1600 cm⁻¹ and a symmetric stretch around 1350-1380 cm⁻¹.

Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be utilized to enhance the Raman signal, which might otherwise be weak. Coherent Raman scattering techniques could offer higher resolution and the ability to probe specific vibrational modes with greater sensitivity, aiding in the detailed analysis of the molecule's vibrational landscape.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Azide (-N₃) | Asymmetric Stretch | ~2100 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1550-1600 |

| Nitro (-NO₂) | Symmetric Stretch | ~1350-1380 |

| C-H | Stretch | ~2900-3000 |

| C-N | Stretch | ~1000-1200 |

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry for Fragmentation Pattern Analysis and Impurity Profiling

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For Propane, 1,3-diazido-2,2-dinitro-, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) could be employed.

Under EI-MS, the molecular ion peak would be expected at m/z 230. However, due to the energetic nature of the molecule, the molecular ion may be weak or absent. The fragmentation pattern would likely be dominated by the loss of nitrogen gas (N₂) from the azide groups and the loss of nitro groups (NO₂).

Common fragmentation pathways could include:

Loss of N₂ (m/z 28) from an azide group.

Loss of NO₂ (m/z 46) from the nitro group.

Cleavage of the C-C bonds in the propane backbone.

High-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of the parent ion and its fragments, confirming the molecular formula as C₃H₄N₈O₄. MS can also be a powerful tool for identifying and quantifying trace impurities.

| Fragment Ion | Proposed Structure | m/z |

| [M - N₂]⁺ | [C₃H₄N₆O₄]⁺ | 202 |

| [M - NO₂]⁺ | [C₃H₄N₇O₂]⁺ | 184 |

| [M - 2N₂]⁺ | [C₃H₄N₄O₄]⁺ | 174 |

| [M - 2NO₂]⁺ | [C₃H₄N₆]⁺ | 138 |

This is an interactive data table. You can sort and filter the data.

Chromatographic Separations Coupled with Advanced Detectors for Purity Assessment and Component Resolution

Chromatographic techniques are essential for assessing the purity of Propane, 1,3-diazido-2,2-dinitro- and for separating it from any starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of energetic materials.

A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would likely be suitable for the separation. An ultraviolet (UV) detector would be effective for detection, as the nitro groups are chromophoric.

Coupling HPLC with a mass spectrometer (LC-MS) would provide a powerful analytical tool, combining the separation capabilities of HPLC with the identification power of MS. This would allow for the confident identification of any impurities present in the sample.

Microscopic Techniques for Crystalline Morphology and Particle Size Distribution Analysis (e.g., SEM, TEM)

The physical properties of an energetic material, including its sensitivity and performance, are heavily influenced by its crystalline morphology and particle size distribution. Microscopic techniques are used to visualize and characterize these properties.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of the crystals, revealing their shape, size, and surface texture. This information is critical for understanding how the material might behave during handling and processing.

Transmission Electron Microscopy (TEM) can be used to study the internal structure of the crystals, including any defects or dislocations that may be present. Analysis of the particle size distribution, which can be obtained from microscopy images, is important for ensuring the consistency and quality of the material.

Computational Chemistry and Molecular Modeling of Propane, 1,3 Diazido 2,2 Dinitro

Application of Density Functional Theory (DFT) for Ground State Properties and Reactivity of 1,3-Diazido-2,2-Dinitropropane

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and ground state properties of molecules. nih.gov This method allows for the calculation of a wide range of properties that are crucial for assessing the performance and stability of energetic materials.

Detailed Research Findings: While specific DFT studies on 1,3-diazido-2,2-dinitropropane are not readily found in the literature, research on analogous energetic plasticizers and nitro compounds provides a clear indication of the expected outcomes. For instance, DFT calculations, often using the B3LYP functional with a 6-31++G** basis set, have been employed to study 1,3-diazido-2-methyl-2-nitropropane (DAMNP). researchgate.net These studies focus on determining molecular conformations, electronic structure, thermodynamic properties, and pyrolysis mechanisms. researchgate.net

For DADNP, DFT would be instrumental in calculating key performance indicators. The heat of formation (HOF) is a critical parameter, and DFT calculations have been shown to predict positive HOFs for similar energetic compounds like derivatives of 2,2-dinitropropane-1,3-diol (B1619563). researchgate.net The electrostatic potential (ESP) mapped onto the molecular surface is another vital output, as it reveals information about charge distribution and molecular reactivity, highlighting regions susceptible to electrophilic or nucleophilic attack. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important descriptor of reactivity and stability; a smaller gap generally suggests a more reactive and sensitive compound. nih.gov

A typical DFT analysis of DADNP would involve the following calculated properties:

| Property | Significance for Energetic Materials | Expected Trend for DADNP |

| Heat of Formation (HOF) | A primary indicator of the energy content of a molecule. | Positive, indicating high energy content due to the presence of nitro and azido (B1232118) groups. |

| Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles for structural analysis. | The presence of bulky nitro groups would likely lead to steric strain. |

| Vibrational Frequencies | Used to confirm the nature of stationary points (minima or transition states) and to calculate zero-point vibrational energies. | Characteristic frequencies for the N-N stretches in the azide (B81097) groups and N-O stretches in the nitro groups would be identified. |

| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. | A relatively small gap is expected, characteristic of energetic materials. |

| Electrostatic Potential (ESP) | Maps the charge distribution, indicating reactive sites. | Positive potentials are expected around the nitro groups, while negative potentials would be associated with the azide groups. |

| Bond Dissociation Energies (BDE) | Helps to identify the weakest bonds and predict initial decomposition steps. | The C-NO2 and N-N3 bonds would be likely candidates for the initial bond scission. |

Molecular Dynamics Simulations for Condensed Phase Behavior of 1,3-Diazido-2,2-Dinitropropane

Molecular dynamics (MD) simulations are essential for understanding the behavior of molecules in the condensed phase, which is more representative of their real-world applications as energetic materials. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into bulk properties and phase transitions. ethz.chyoutube.com

Detailed Research Findings: Specific MD simulations for DADNP are not available in published literature. However, the methodology is well-established for other energetic materials. MD simulations can predict crucial bulk properties such as density, viscosity, and glass transition temperature. For example, studies on other energetic plasticizers have used MD to understand their compatibility with binders and to predict their phase behavior at different temperatures. researchgate.net The simulation of a liquid crystal within a solvent demonstrates how MD can model the behavior of complex molecular systems. youtube.com

For DADNP, MD simulations would be crucial for understanding its properties as a potential energetic plasticizer. The simulations would model a collection of DADNP molecules in a simulation box, allowing for the study of intermolecular interactions and their influence on bulk properties. Key properties that would be investigated include:

| Property | Significance in Condensed Phase |

| Density | A critical parameter for detonation performance calculations. |

| Glass Transition Temperature (Tg) | Important for understanding the material's behavior at low temperatures, especially for plasticizers. |

| Viscosity | Determines the processing characteristics when mixed with other components of an energetic formulation. |

| Radial Distribution Functions | Provide information about the local molecular ordering and packing in the condensed phase. |

| Mean Squared Displacement | Used to calculate diffusion coefficients, which are important for understanding transport properties. |

Force Field Development and Validation for Propane (B168953), 1,3-Diazido-2,2-Dinitro- Systems

A critical prerequisite for accurate MD simulations is a reliable force field, which is a set of parameters describing the potential energy of a system as a function of its atomic coordinates. ethz.ch For a novel molecule like DADNP, a specific force field would likely need to be developed and validated.

Detailed Research Findings: The development of force fields for energetic materials is an active area of research. While a specific force field for DADNP is not published, studies have focused on parameterizing specific functional groups present in this molecule. For instance, a set of molecular mechanics parameters for aromatic and aliphatic azido groups has been developed for the Generalized Amber Force Field (GAFF) using DFT calculations. researchgate.net Similarly, generalized force field parameters have been developed for various nitro compounds. researchgate.net

The process of developing a force field for DADNP would involve:

Quantum Mechanical Calculations: High-level DFT or ab initio calculations would be performed on DADNP and smaller fragments to obtain data on geometries, vibrational frequencies, and interaction energies. nih.gov

Parameterization: This data would then be used to fit the parameters of the force field, such as bond stretching, angle bending, torsional, and non-bonded interaction parameters. nih.gov

Validation: The new force field would be validated by performing MD simulations and comparing the calculated bulk properties (like density and heat of vaporization) with available experimental data or with results from higher-level quantum mechanical calculations.

The accuracy of the force field is paramount, as it directly impacts the reliability of the MD simulation results. ethz.ch

Ab Initio Molecular Dynamics for Reactive Pathways

Ab initio molecular dynamics (AIMD) is a powerful technique that combines the accuracy of quantum mechanical calculations for forces with the dynamical evolution of a system from molecular dynamics. This method is particularly suited for studying chemical reactions and decomposition pathways, as it does not rely on pre-parameterized force fields and can model bond breaking and formation.

Detailed Research Findings: There are no specific AIMD studies on DADNP in the available literature. However, AIMD has been successfully applied to investigate the decomposition mechanisms of other energetic materials, such as 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7). rsc.org These studies can trace the complex reaction pathways from the initial decomposition steps to the formation of final products like NO, NO2, CO2, and H2O. rsc.org

For DADNP, an AIMD simulation would be initiated by heating a small system of molecules to high temperatures to trigger decomposition. The simulation would then follow the reactive trajectories of the atoms, providing a detailed, time-resolved picture of the decomposition process. Key insights that could be gained from an AIMD study of DADNP include:

Identification of the initial unimolecular decomposition steps (e.g., C-NO2 bond cleavage versus N-N3 bond cleavage).

Characterization of short-lived, highly reactive intermediate species.

Elucidation of bimolecular reaction pathways and the role of intermolecular interactions in the decomposition process.

Determination of the final decomposition products and their formation kinetics.

Multi-Scale Modeling Approaches for Bridging Molecular to Macroscopic Phenomena

Multi-scale modeling aims to bridge the gap between molecular-level simulations and the macroscopic behavior of materials. researchgate.netosti.gov This is particularly important for energetic materials, where phenomena at the atomic scale (bond breaking) ultimately govern macroscopic events like detonation. researchgate.net

Detailed Research Findings: While there are no multi-scale modeling studies specifically focused on DADNP, the framework for such investigations is well-established for other energetic materials. researchgate.net These approaches typically involve a hierarchy of models:

Quantum Mechanics (QM): Provides accurate descriptions of chemical reactions and electronic properties.

Molecular Dynamics (MD): Simulates the behavior of thousands to millions of atoms to derive mesoscale properties.

Continuum Mechanics: Models the bulk material behavior using constitutive laws derived from lower-scale simulations.

A multi-scale modeling approach for DADNP could, for example, use AIMD to study the initial decomposition chemistry. The reaction kinetics and equations of state derived from these simulations could then be used as input for larger-scale reactive flow models to simulate detonation properties. This hierarchical approach allows for the prediction of macroscopic performance from fundamental molecular properties, which is a major goal in the computational design of new energetic materials. ethz.chbohrium.comweconext.eu

Interactions and Theoretical Compatibility of Propane, 1,3 Diazido 2,2 Dinitro in Formulations

Theoretical Studies on Energetic Cocrystals and Co-formers with Propane (B168953), 1,3-Diazido-2,2-Dinitro-

The formation of energetic cocrystals, which are crystalline structures composed of two or more neutral molecular components, is a promising strategy for tuning the properties of energetic materials. While specific theoretical studies on cocrystals involving Propane, 1,3-diazido-2,2-dinitro- are not widely available in open literature, the principles of cocrystal design can be applied. Theoretical investigations in this area would typically involve computational methods like Density Functional Theory (DFT) to predict the geometry, electronic structure, and intermolecular interactions between Propane, 1,3-diazido-2,2-dinitro- and potential co-formers.

Potential co-formers for Propane, 1,3-diazido-2,2-dinitro- could include other common energetic materials. The selection of a suitable co-former is critical and is guided by principles of molecular complementarity and the potential for strong intermolecular interactions such as hydrogen bonding and van der Waals forces. These interactions are key to forming a stable cocrystal lattice.

A related area of interest is the use of Propane, 1,3-diazido-2,2-dinitro- as an energetic plasticizer. Theoretical studies on analogous compounds, such as 2,2-Dinitro-1,3-bis-nitrooxy-propane (NPN), have highlighted the potential for such molecules to act as effective plasticizers in solid propellants due to their ability to lower the glass transition temperature of the polymer binder. datadryad.org

Investigation of Interfacial Interactions with Polymer Binders (e.g., PolyNIMMO, HTPB)

The performance and stability of polymer-bonded explosives (PBXs) are heavily dependent on the interfacial interactions between the energetic filler and the polymer binder. Molecular dynamics (MD) simulations are a powerful tool for investigating these interactions at the atomic level. nih.govresearchgate.net

For Propane, 1,3-diazido-2,2-dinitro-, understanding its interaction with common energetic binders like Poly(3-nitratomethyl-3-methyloxetane) (PolyNIMMO) and Hydroxyl-terminated polybutadiene (B167195) (HTPB) is crucial.

PolyNIMMO: As an energetic polymer, PolyNIMMO contains nitro groups which can potentially interact with the dinitro and diazido functionalities of Propane, 1,3-diazido-2,2-dinitro-. MD simulations can be employed to calculate the binding energy between the two components, providing a quantitative measure of their compatibility. researchgate.net Studies on other energetic materials with PolyNIMMO have shown that strong binding is often associated with improved mechanical properties and reduced sensitivity of the resulting PBX. researchgate.net The thermal stability of PolyNIMMO-based compositions can be a concern, as the polymer itself can have a lower decomposition temperature compared to other binders. icm.edu.pl

HTPB: HTPB is an inert binder widely used in composite propellants. researchgate.net The interaction between the non-polar HTPB backbone and the highly polar Propane, 1,3-diazido-2,2-dinitro- would likely be weaker compared to interactions with energetic binders. MD simulations can elucidate the nature of these interactions and predict the miscibility of the plasticizer within the HTPB matrix. The introduction of energetic plasticizers into HTPB-based formulations aims to enhance energy output while maintaining good mechanical properties. researchgate.net

The following table summarizes the key characteristics of these binders relevant to their interaction with energetic fillers.

| Binder | Type | Key Functional Groups | Expected Interaction with Propane, 1,3-diazido-2,2-dinitro- |

| PolyNIMMO | Energetic | Nitrate ester (-ONO2), Ether (-O-) | Strong, due to polarity and potential for hydrogen bonding and dipole-dipole interactions. |

| HTPB | Inert | Hydroxyl (-OH), Alkene (-C=C-) | Weaker, primarily van der Waals forces. Hydroxyl groups can offer sites for hydrogen bonding. |

Computational Assessment of Stability in Mixtures

Computational methods are invaluable for assessing the stability of energetic formulations containing Propane, 1,3-diazido-2,2-dinitro-. These assessments can predict both thermal and mechanical stability.

Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are experimental techniques often complemented by computational studies. icm.edu.pl Computationally, the bond dissociation energy (BDE) of the weakest bonds in the Propane, 1,3-diazido-2,2-dinitro- molecule can be calculated using quantum chemistry methods. The trigger linkage for decomposition can thus be identified. In mixtures, MD simulations at various temperatures can reveal how the presence of a binder or other components affects the decomposition onset of the energetic material. nih.gov The cohesive energy density (CED) of the mixture, which can be calculated from MD simulations, is another parameter used to theoretically gauge thermal sensitivity. nih.gov

Mechanical Stability and Sensitivity: MD simulations can also be used to predict the mechanical properties of PBXs, such as their bulk modulus, shear modulus, and tensile strength. nih.gov By simulating the response of the material to external stresses, insights into its sensitivity to impact and friction can be gained. The distribution of initiation bond lengths within the energetic material's crystal structure when embedded in a polymer matrix can be analyzed; a more stable and ordered arrangement of these bonds typically correlates with reduced sensitivity. nih.gov

The table below outlines the computational methods and the stability parameters they can predict for mixtures containing Propane, 1,3-diazido-2,2-dinitro-.

| Computational Method | Predicted Stability Parameter | Relevance |

| Density Functional Theory (DFT) | Bond Dissociation Energy (BDE) | Predicts the initial step in thermal decomposition. |

| Molecular Dynamics (MD) | Cohesive Energy Density (CED) | Correlates with thermal and impact sensitivity. nih.gov |

| Molecular Dynamics (MD) | Binding Energy | Indicates compatibility and stability of the mixture. researchgate.net |

| Molecular Dynamics (MD) | Mechanical Properties (e.g., Bulk Modulus) | Relates to the material's response to mechanical shock. nih.gov |

| Molecular Dynamics (MD) | Initiation Bond Length Distribution | Provides insight into impact sensitivity. nih.gov |

Emerging Research Directions and Theoretical Perspectives on Propane, 1,3 Diazido 2,2 Dinitro

Exploration of Derivatives and Analogs of 1,3-Diazido-2,2-Dinitropropane for Structure-Property Relationship Studies

The systematic modification of the DADNP structure through the synthesis of derivatives and analogs is a key strategy to understand and tailor its energetic properties. By altering functional groups, researchers can establish critical structure-property relationships, providing insights into how molecular architecture influences performance and stability.

Detailed research into analogs where the dinitro- functionality of DADNP is replaced by a single nitro group and one of the hydrogens on the second carbon is substituted with an alkyl group has provided valuable data. Two notable examples are 1,3-diazido-2-methyl-2-nitropropane (DAMNP) and 1,3-diazido-2-ethyl-2-nitropropane (DAENP). mdpi.com These compounds are considered potential energetic plasticizers, and their synthesis and characterization have been reported. mdpi.com

The synthesis of DAENP, for instance, is a multi-step process that begins with the condensation of 1-nitropropane (B105015) with formaldehyde (B43269) to produce 2-ethyl-2-nitro-1,3-propanediol. This is followed by tosylation and subsequent azidation to yield the final product. mdpi.com Thermal analysis of DAENP has shown it to be stable up to 196°C with a significant energy output of 2,056 J/g and a very low glass transition temperature of -96.76°C. mdpi.com These properties suggest its potential for use with energetic binders such as glycidyl (B131873) azide (B81097) polymer (GAP). mdpi.com

The study of such analogs allows for a comparative analysis of how the introduction of an alkyl group in place of a nitro group affects the compound's energetic output, thermal stability, and physical properties like glass transition temperature. This systematic approach is crucial for developing a predictive understanding of how molecular changes impact macroscopic properties.

Table 1: Properties of DADNP Analogs

| Compound Name | Abbreviation | Molecular Formula | Key Properties |

| 1,3-Diazido-2-methyl-2-nitropropane | DAMNP | C4H7N7O2 | Potential energetic plasticizer. mdpi.com |

| 1,3-Diazido-2-ethyl-2-nitropropane | DAENP | C5H9N7O2 | Thermally stable up to 196°C, Energy output: 2,056 J/g, Glass transition temperature: -96.76°C. mdpi.com |

Advanced Material Design Based on Theoretical Understanding of Propane (B168953), 1,3-Diazido-2,2-Dinitro-

Theoretical and computational chemistry are becoming indispensable tools for the rational design of new energetic materials. researchgate.net By employing methods such as Density Functional Theory (DFT) and molecular dynamics (MD), researchers can predict the properties and performance of novel compounds before their synthesis, saving time and resources. rsc.org

In the context of DADNP and its analogs, theoretical studies can elucidate the relationship between molecular structure and energetic properties. For example, DFT calculations can be used to determine the heat of formation, density, and detonation performance of a given molecule. nih.gov These calculations have been applied to a range of aliphatic nitro azides to screen for promising new plasticizers. rsc.org

Molecular dynamics simulations can provide insights into the compatibility of energetic plasticizers with polymer binders, a critical factor in the formulation of polymer-bonded explosives (PBXs). figshare.com For instance, MD simulations have been used to study the interaction between azido (B1232118) plasticizers and nitrocellulose, revealing that strong interactions are often due to hydrogen bonding between the hydroxyl groups of the polymer and the azido groups of the plasticizer. figshare.com Such studies can guide the design of new plasticizers with improved compatibility and performance.

Furthermore, theoretical models can be used to investigate the thermal decomposition mechanisms of energetic materials. Understanding the initial steps of decomposition is crucial for assessing the stability of a compound. For DADNP, theoretical studies could identify the weakest bonds and predict the initial decomposition pathways, providing valuable information for the design of more stable derivatives.

Challenges and Future Opportunities in Fundamental Chemical Understanding of High-Nitrogen, High-Energy Compounds

The development of high-nitrogen, high-energy compounds like DADNP is not without its challenges. A primary hurdle is achieving a balance between high energy content and sufficient thermal and mechanical stability. High-nitrogen compounds derive their energy from the large positive enthalpy of formation, releasing this energy through the formation of the very stable dinitrogen (N₂) molecule. researchgate.net However, the energetic functional groups that contribute to the high nitrogen content, such as azides, can also render the molecules sensitive to initiation.

Synthesizing these complex molecules also presents significant challenges. The introduction of multiple energetic functionalities, such as nitro and azido groups, often requires multi-step synthetic routes with careful control of reaction conditions to ensure safety and achieve good yields. mdpi.com

Despite these challenges, the field of high-nitrogen energetic materials offers considerable opportunities. The development of novel synthetic methodologies is a key area of research. researchgate.net This includes the use of new reagents and catalysts to achieve more efficient and selective reactions. The hybridization of different energetic moieties within a single molecule, such as combining azido and nitro groups, is a promising strategy for fine-tuning the properties of the resulting material. researchgate.net

Furthermore, there is a growing interest in "green" energetic materials that have a reduced environmental impact. High-nitrogen compounds are attractive in this regard as their primary decomposition product is environmentally benign nitrogen gas. researchgate.net Future research will likely focus on developing high-performance, insensitive, and environmentally friendly energetic materials based on high-nitrogen backbones.

Integration of Machine Learning in the Study of Propane, 1,3-Diazido-2,2-Dinitro- Chemistry

Machine learning (ML) is emerging as a powerful tool in materials science, with the potential to significantly accelerate the discovery and design of new energetic materials. researchgate.netosti.gov By training on existing data, ML models can learn to predict the properties of new, unsynthesized compounds with a high degree of accuracy. umd.edunih.gov

While specific applications of ML to DADNP are not yet widely reported, the methodologies being developed for other energetic materials are directly applicable. For instance, ML models can be trained to predict key performance parameters such as detonation velocity, detonation pressure, and heat of formation based on the molecular structure of a compound. umd.edu This could be used to rapidly screen virtual libraries of DADNP derivatives to identify the most promising candidates for synthesis and experimental testing.

A typical ML workflow in this context involves several steps:

Data Preparation: A dataset of known energetic materials with their corresponding properties is compiled from the literature and computational databases. nih.gov

Feature Engineering: The molecular structures are converted into numerical representations, or "features," that the ML model can understand. umd.edu

Model Training: An ML algorithm, such as a neural network or a kernel ridge regression model, is trained on the prepared dataset to learn the relationship between the molecular features and the target properties. mdpi.comumd.edu

Prediction and Validation: The trained model is then used to predict the properties of new candidate molecules.

One of the main challenges in applying ML to energetic materials is the limited availability of high-quality experimental data for training. osti.gov However, as more data is generated and shared, the predictive power of these models is expected to improve significantly. The integration of ML with computational chemistry methods like DFT can also be a powerful approach, where ML models are trained on computationally generated data to create fast and accurate prediction tools. researchgate.net The future of energetic materials research will likely involve a synergistic combination of experimental synthesis, theoretical modeling, and machine learning to accelerate the discovery of next-generation materials like advanced derivatives of DADNP.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.